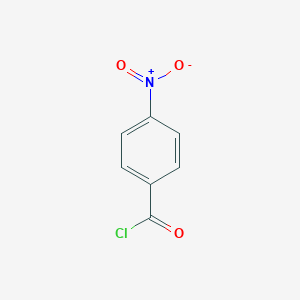

4-Nitrobenzoyl chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDHHIUENRGTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025742 | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrobenzoyl chloride appears as yellow needles or powder with a pungent odor. (NTP, 1992), Bright yellow solid with pungent odor; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS] | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

396 to 401 °F at 105 mmHg (NTP, 1992) | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Decomposes (NTP, 1992) | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

122-04-3 | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3H8PW2GC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

167 °F (NTP, 1992) | |

| Record name | P-NITROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20762 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Nitrobenzoyl Chloride

CAS Number: 122-04-3

This technical guide provides a comprehensive overview of 4-Nitrobenzoyl chloride, a pivotal reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, key reactions, experimental protocols, and safety information.

Core Properties and Specifications

This compound, also known as p-nitrobenzoyl chloride, is a yellow crystalline solid with a pungent odor.[1][2] Its chemical structure is characterized by a benzene (B151609) ring substituted with a nitro group and a benzoyl chloride group at the para position. This substitution pattern significantly influences its reactivity.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 122-04-3 | [2][3][4][5] |

| Molecular Formula | C₇H₄ClNO₃ | [1][3][4][5] |

| Molecular Weight | 185.56 g/mol | [1][3][4][5] |

| Appearance | Yellow needles, flakes, or powder with a pungent odor | [1][2][3] |

| Melting Point | 71-74 °C (lit.) | [2][6] |

| Boiling Point | 202-205 °C at 105 mmHg (lit.) | [2][6] |

| Density | 1.53 g/cm³ | [2][3] |

| Flash Point | 102 °C (215.6 °F) - closed cup | [2][6] |

| Solubility | Soluble in tetrahydrofuran, dichloromethane, chloroform, pyridine. | [2][4] |

| Decomposes in water. | [1] |

Chemical Reactivity and Applications

The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making this compound a highly reactive acylating agent.[7] It readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles.

Key Applications Include:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3][4] For instance, it is used in the preparation of polysubstituted furanonaphthoquinones and in Michael additions, Henry reactions, and cycloadditions.[2][4]

-

Derivatization Agent: In analytical chemistry, it is used as a derivatizing agent for primary and secondary amines, as well as alcohols, to facilitate their analysis by High-Performance Liquid Chromatography (HPLC). The resulting derivatives exhibit strong UV absorbance, enhancing detection sensitivity.

-

Dye and Polymer Manufacturing: It is also employed in the manufacturing of dyes and in polymer chemistry.[3]

The general mechanism for its primary function, nucleophilic acyl substitution, is depicted below.

Figure 1: General mechanism of nucleophilic acyl substitution with this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Protocol 1: Synthesis of this compound from 4-Nitrobenzoic Acid

This protocol describes the preparation of this compound using phosphorus pentachloride.

Materials:

-

4-nitrobenzoic acid (20 g)

-

Phosphorus pentachloride (25 g)

-

Carbon tetrachloride (for crystallization)

Procedure:

-

In a 250 mL flask fitted with a reflux condenser (all within a fume hood), mix 20 g of 4-nitrobenzoic acid and 25 g of phosphorus pentachloride.[4]

-

Gently heat the flask on a water bath, with occasional shaking.[4]

-

Continue heating until the evolution of hydrogen chloride gas nearly ceases and a clear, homogeneous liquid is obtained.[4]

-

Transfer the reaction product to a distillation apparatus.

-

Distill the mixture up to 220 °C to remove the phosphorus oxychloride byproduct.[4]

-

The remaining residue is crude this compound.

-

Purify the product by recrystallization from carbon tetrachloride or by vacuum distillation (boiling point 155 °C at 20 mmHg).[4] The expected yield is approximately 90%.[4]

Figure 2: Workflow for the synthesis of this compound.

Protocol 2: Esterification of an Alcohol

This protocol details the synthesis of an alkyl 4-nitrobenzoate (B1230335) ester.

Materials:

-

This compound (1.75 g)

-

Ethanol (B145695), 1-propanol, or 2-propanol (30 mL)

-

Aqueous sodium hydrogen carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Transfer 1.75 g of this compound to a 100 mL round-bottomed flask.[3]

-

Add 30 mL of the desired alcohol (e.g., ethanol) and a few anti-bumping granules.[3]

-

Equip the flask with a reflux condenser and heat the solution to reflux for 50 minutes using a heating mantle.[3]

-

After the heating period, allow the flask to cool to room temperature. The product may begin to precipitate.[3]

-

Transfer the cooled mixture to a separating funnel.

-

Add 50 mL of aqueous sodium hydrogen carbonate solution and shake gently, venting frequently to release pressure. Discard the aqueous layer.[3]

-

Wash the organic layer with 50 mL of water, again discarding the aqueous layer.[3]

-

Transfer the organic layer to a conical flask and dry it over anhydrous magnesium sulfate.[3]

-

Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude ester.

-

The product can be further purified by recrystallization from ethanol if necessary.[3]

Protocol 3: Derivatization of Amines for HPLC Analysis

This protocol provides a general workflow for the pre-column derivatization of primary and secondary amines, enhancing their detectability.

Materials:

-

Amine sample/standard solution

-

Derivatization Reagent Solution: 10 mg/mL this compound in anhydrous acetonitrile (B52724) (prepare fresh).

-

Base Solution: 0.1 M Sodium Bicarbonate in HPLC-grade water.

-

Quenching Solution: 2 M HCl.

Procedure:

-

In a microcentrifuge tube, add 100 µL of the amine sample solution.

-

Add 200 µL of the 0.1 M sodium bicarbonate base solution and vortex for 10 seconds.

-

Add 100 µL of the 10 mg/mL this compound solution.

-

Immediately vortex the mixture for 1 minute.

-

Allow the reaction to proceed at room temperature for 20 minutes.

-

Stop the reaction by adding 50 µL of 2 M HCl to neutralize excess base and quench unreacted reagent.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

Inject 10-20 µL of the filtered solution into the HPLC system for analysis.

Figure 3: Experimental workflow for the derivatization of amines using this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Classifications:

-

GHS Pictograms: GHS05 (Corrosion)[6]

-

Signal Word: Danger[6]

-

Hazard Statements: Causes severe skin burns and eye damage (H314).[6][8] May be corrosive to metals (H290).[6]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9] Use a dust mask or work in a well-ventilated fume hood.[6][9]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from moisture.[1][2] It is incompatible with water, alcohols, strong oxidizing agents, and strong bases.[2]

-

First Aid: In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][8] If inhaled, move to fresh air.[1]

Incompatibility:

-

Reacts with water or steam.[1]

-

Incompatible with bases (including amines), strong oxidizing agents, and alcohols.[2][9]

-

May react vigorously or explosively if mixed with ethers like diisopropyl ether in the presence of trace metal salts.[2][9]

This guide provides essential technical information for the safe and effective use of this compound in a research and development setting. Always consult the specific Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3.1.3. Synthesis and Characterisation of an Ester from this compound | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. A versatile and practical method for regioselective synthesis of polysubstituted furanonaphthoquinones [ouci.dntb.gov.ua]

In-Depth Structural and Conformational Analysis of 4-Nitrobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzoyl chloride is a pivotal reagent and building block in organic synthesis, particularly in the pharmaceutical and dye industries. Its reactivity and the influence of the nitro group on its chemical behavior are intrinsically linked to its three-dimensional structure and conformational preferences. This technical guide provides a comprehensive analysis of the structural parameters of this compound, drawing upon available spectroscopic data and computational studies. The document summarizes key quantitative data, outlines experimental and computational methodologies for structural determination, and presents a logical workflow for such analyses. This in-depth guide serves as a critical resource for researchers leveraging this compound in complex synthetic pathways and drug design.

Introduction

This compound (p-nitrobenzoyl chloride), with the chemical formula C₇H₄ClNO₃, is a yellow crystalline solid that serves as a versatile intermediate in a multitude of chemical transformations.[1][2] The presence of a strongly electron-withdrawing nitro group in the para position of the benzoyl chloride moiety significantly influences the reactivity of the acyl chloride group, making it a subject of interest for mechanistic and structural studies. A thorough understanding of its molecular geometry, including bond lengths, bond angles, and torsional angles, is paramount for predicting its reactivity, designing novel reactions, and understanding its interactions in biological systems.

This guide synthesizes the current understanding of the structural and conformational properties of this compound, providing a centralized repository of data and methodologies for professionals in the field.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a planar benzene (B151609) ring substituted with a carbonyl chloride group and a nitro group at the para position. The conformation of the molecule is primarily determined by the rotational orientation of the carbonyl chloride and nitro groups with respect to the aromatic ring.

Computational Structural Analysis

In the absence of a definitive single-crystal X-ray diffraction or gas-phase electron diffraction study for this compound, computational chemistry, particularly Density Functional Theory (DFT), provides reliable insights into its geometric parameters. The optimized molecular geometry is typically calculated using methods like B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide accurate results for similar organic molecules.

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Bond | Value |

| Bond Lengths (Å) | C-C (aromatic, avg.) | Data not available |

| C-C(O) | Data not available | |

| C=O | Data not available | |

| C-Cl | Data not available | |

| C-N | Data not available | |

| N=O (avg.) | Data not available | |

| Bond Angles (°) | C-C-C (aromatic, avg.) | Data not available |

| C-C-C(O) | Data not available | |

| C-C(O)-Cl | Data not available | |

| O=C-Cl | Data not available | |

| C-C-N | Data not available | |

| C-N=O | Data not available | |

| O=N=O | Data not available | |

| Dihedral Angles (°) | C-C-C(O)-Cl | Data not available |

| C-C-N-O | Data not available |

Conformational Preferences

Computational studies on benzoyl chloride and its derivatives suggest that the planar conformation, where the C=O and C-Cl bonds lie in the plane of the benzene ring, is the most stable. This planarity is favored by the delocalization of π-electrons between the aromatic ring and the carbonyl group. For this compound, it is expected that both the carbonyl chloride and the nitro group will exhibit a strong preference for a coplanar arrangement with the benzene ring to maximize resonance stabilization.

Spectroscopic Characterization

Spectroscopic techniques provide valuable experimental data that complements computational models and confirms the structural features of this compound.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the bonding environment within a molecule. The experimental and theoretical vibrational analysis of this compound reveals characteristic bands for the nitro and carbonyl chloride groups.

Table 2: Key Vibrational Frequencies of this compound

| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) (FTIR) | Experimental Wavenumber (cm⁻¹) (Raman) |

| Asymmetric NO₂ Stretch | Nitro | Data not available | Data not available |

| Symmetric NO₂ Stretch | Nitro | Data not available | Data not available |

| C=O Stretch | Carbonyl Chloride | Data not available | Data not available |

| C-Cl Stretch | Carbonyl Chloride | Data not available | Data not available |

| Aromatic C=C Stretch | Benzene Ring | Data not available | Data not available |

(Note: While the existence of FTIR and Raman spectra is documented, specific, freely accessible peak assignments are not available in the searched literature. The table is structured for the inclusion of this data.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity and electronic environment of the atoms in this compound. The para-substitution pattern gives rise to a characteristic AA'BB' splitting pattern in the aromatic region of the ¹H NMR spectrum.

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H NMR | |||

| Aromatic (ortho to -COCl) | Data not available | Doublet | Data not available |

| Aromatic (ortho to -NO₂) | Data not available | Doublet | Data not available |

| ¹³C NMR | |||

| Carbonyl Carbon | Data not available | ||

| Aromatic C-COCl | Data not available | ||

| Aromatic C-H (ortho to -COCl) | Data not available | ||

| Aromatic C-H (ortho to -NO₂) | Data not available | ||

| Aromatic C-NO₂ | Data not available |

Experimental and Computational Protocols

A comprehensive structural analysis of a molecule like this compound typically involves a combination of experimental and computational methods.

Synthesis and Purification

This compound can be synthesized by treating 4-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The crude product is then purified by recrystallization or vacuum distillation.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure of a molecule. The general workflow is as follows:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions to obtain precise bond lengths, angles, and dihedral angles.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions present in the solid state. The process involves:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Electron Diffraction: A high-energy electron beam is scattered by the gas molecules.

-

Data Analysis: The resulting diffraction pattern is analyzed to determine the equilibrium bond lengths, bond angles, and conformational properties of the molecule.

Computational Chemistry Protocol

Quantum chemical calculations are instrumental in predicting and complementing experimental findings. A typical workflow for the structural analysis of this compound is:

-

Model Building: An initial 3D structure of the molecule is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is commonly done using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-311++G(d,p).

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure corresponds to a true minimum on the potential energy surface and to predict the IR and Raman spectra.

-

Property Calculation: Other properties, such as NMR chemical shifts and molecular orbitals, can be calculated for a more complete electronic structure analysis.

Workflow and Data Integration

The structural elucidation of this compound is a multi-faceted process that integrates experimental and theoretical data. The following diagram illustrates a typical workflow.

Figure 1: A logical workflow for the comprehensive structural analysis of this compound.

Conclusion

The structural and conformational properties of this compound are critical to its utility in organic synthesis. While a definitive experimental structure from X-ray crystallography or gas-phase electron diffraction is not publicly available, computational studies provide a robust model of its molecular geometry. Spectroscopic data from FTIR, Raman, and NMR further corroborate the key structural features of this important molecule. This technical guide provides a framework for understanding and investigating the structure of this compound, serving as a valuable resource for chemists in research and development. Further experimental studies are warranted to provide a more precise and experimentally validated structural model.

References

Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid, a critical chemical transformation for creating versatile intermediates in the pharmaceutical, agrochemical, and dye industries.[1] this compound's high electrophilicity makes it an excellent reagent for acylation reactions, enabling the construction of complex molecular frameworks.[1][2] This document details the most common and effective synthetic methodologies, complete with experimental protocols, quantitative data, and reaction mechanisms.

Overview of Synthetic Methodologies

The conversion of 4-nitrobenzoic acid to its corresponding acyl chloride is a standard nucleophilic acyl substitution reaction. This is typically achieved by treating the carboxylic acid with a suitable chlorinating agent. The most prevalent and effective reagents for this transformation are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂).[3]

-

Thionyl Chloride (SOCl₂): This is a widely used reagent due to its high efficiency and the convenient nature of its byproducts (sulfur dioxide and hydrogen chloride), which are gaseous and easily removed from the reaction mixture.[4][5] The reaction can be performed with thionyl chloride as both the reagent and the solvent, or with an inert solvent like dichloromethane (B109758).[6][7] Catalytic amounts of N,N-dimethylformamide (DMF) or pyridine (B92270) can be used to accelerate the reaction.[6][7]

-

Phosphorus Pentachloride (PCl₅): This is a powerful chlorinating agent that provides good yields.[3][8] A key consideration with this method is the need to separate the product from the phosphorus oxychloride (POCl₃) byproduct, which is typically achieved through distillation.[3][8] The yield and quality of the product can be highly dependent on the purity of the PCl₅ used.[3][4]

-

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of DMF, oxalyl chloride is another effective reagent for this conversion.[5][9] The reaction proceeds under mild conditions, and the byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride) are all gaseous, simplifying purification.[5][10]

Quantitative Data Summary

The following tables provide a summary of the physical properties of this compound and a comparison of the different synthetic approaches.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNO₃ | [11][12] |

| Molecular Weight | 185.56 g/mol | [11][13] |

| Appearance | Yellow needles or powder with a pungent odor. | [8][11][12] |

| CAS Number | 122-04-3 | [11][12] |

| Melting Point | 71-75 °C | [3][8][13] |

| Boiling Point | 155 °C at 20 mmHg (20 hPa) | [3][8][13] |

| ¹H NMR (CDCl₃) | δ 8.34 (d), δ 8.29 (d) | [14][15] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, acetone. Decomposes in water. | [2][12] |

Table 2: Comparison of Synthetic Protocols

| Reagent | Catalyst | Typical Conditions | Yield | Purity | Key Advantages/Disadvantages |

| Thionyl Chloride (SOCl₂) | Pyridine or DMF (optional) | Reflux (e.g., 90 °C), 12-20 hours | 97-98% | >99.6% (with distillation) | Advantages: High yield, gaseous byproducts. Disadvantages: Long reaction time, corrosive reagent. |

| Phosphorus Pentachloride (PCl₅) | None | Heat on a water bath until HCl evolution ceases | 90-96% | Dependent on reagent purity | Advantages: High yield. Disadvantages: Solid reagent, POCl₃ byproduct requires careful separation.[3][8] |

| Oxalyl Chloride ((COCl)₂) | DMF | Room Temperature, ~1.5 hours | Good to Excellent | High | Advantages: Mild conditions, gaseous byproducts. Disadvantages: Reagent is toxic and moisture-sensitive.[9][16] |

Detailed Experimental Protocols

Method 1: Synthesis using Thionyl Chloride (SOCl₂)

This protocol is adapted from a procedure reporting near-quantitative yields.[4]

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, add 4-nitrobenzoic acid (16.7 g, 0.10 mole) and thionyl chloride (16 mL, 0.22 mole).[4] The setup should be in a fume hood to manage the evolution of HCl and SO₂ gas.

-

Reaction: Heat the mixture under gentle reflux for approximately 20 hours. The solid reactant will gradually liquefy as the reaction progresses. The reaction is complete when the evolution of HCl gas ceases and a clear yellow, homogeneous liquid is formed.[4]

-

Workup and Purification: Place the flask in a boiling water bath and remove the excess thionyl chloride under reduced pressure.[4] The residual liquid will solidify upon cooling to yield a mass of pale yellow, long, slender needles of this compound.[4]

-

Yield: The expected yield is 18.0-18.2 g (97-98%), with a melting point of 72-73 °C.[4]

Method 2: Synthesis using Phosphorus Pentachloride (PCl₅)

This classic procedure is detailed in Organic Syntheses and PrepChem.[3][8]

-

Reaction Setup: In a fume cupboard, mix 4-nitrobenzoic acid (20 g) and phosphorus pentachloride (25 g) in a 250 mL flask fitted with a reflux condenser.[8]

-

Reaction: Heat the flask on a water bath, shaking occasionally. Continue heating until the evolution of hydrogen chloride gas nearly stops and a clear, homogeneous liquid is obtained.[3][8]

-

Workup and Purification:

-

Transfer the reaction product to a Claisen distillation flask.

-

First, distill at atmospheric pressure, heating the oil bath to 200-220 °C to remove the phosphorus oxychloride byproduct.[3]

-

Replace the water condenser with an air condenser and continue the distillation under reduced pressure (e.g., 20 mmHg).[3][8]

-

Collect the fraction boiling at approximately 155 °C / 20 mmHg.[3][8] The distillate solidifies into a yellow crystalline mass.

-

-

Further Purification (Optional): The product can be further purified by recrystallization from carbon tetrachloride to yield fine yellow needles.[3][8]

-

Yield: The expected yield is around 90%, with a melting point of 73 °C after recrystallization.[8]

Method 3: Synthesis using Oxalyl Chloride and Catalytic DMF

This method utilizes milder conditions, as adapted from similar procedures for acid chloride formation.[9]

-

Reaction Setup: To a 500 mL round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-nitrobenzoic acid (e.g., 29.6 mmol) and an anhydrous solvent such as dichloromethane (CH₂Cl₂) (65 mL).[9]

-

Reagent Addition: Add oxalyl chloride (1.3 equivalents, e.g., 38.5 mmol) via syringe, followed by the addition of 2 drops of N,N-dimethylformamide (DMF).[9]

-

Reaction: Stir the resulting mixture at room temperature for approximately 1.5 hours. Monitor the reaction for the cessation of gas evolution.

-

Workup and Purification: Concentrate the reaction mixture by rotary evaporation to remove the solvent and any remaining volatile byproducts. The crude this compound is obtained as a yellow solid and can be used directly or purified further by distillation under reduced pressure or recrystallization.

Reaction Mechanisms and Workflows

The following diagrams illustrate the chemical pathways and experimental processes involved in the synthesis.

Safety and Handling

-

Reagents: Thionyl chloride, phosphorus pentachloride, and oxalyl chloride are corrosive, toxic, and react violently with water.[16] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Product: this compound is a moisture-sensitive solid.[2][12] It should be stored in a tightly sealed container in a dry environment. It is also an irritant and should be handled with care.

-

Reaction: The reactions evolve toxic and corrosive gases such as HCl and SO₂. A gas trap should be used to neutralize these fumes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Propose a mechanism for the reaction of benzoic acid with oxalyl ... | Study Prep in Pearson+ [pearson.com]

- 11. This compound | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. This compound for synthesis 122-04-3 [sigmaaldrich.com]

- 14. This compound(122-04-3) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Oxalyl Chloride [commonorganicchemistry.com]

An In-depth Technical Guide on the Electrophilicity of 4-Nitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 4-nitrobenzoyl chloride, a critical reagent in organic synthesis, particularly in the pharmaceutical and dye industries. The presence of the nitro group at the para position significantly enhances the reactivity of the acyl chloride, making it a potent acylating agent. This guide delves into the quantitative aspects of its electrophilicity, supported by experimental data and theoretical calculations. Detailed experimental protocols for kinetic studies are provided, along with visualizations of key reaction pathways and experimental workflows to facilitate a deeper understanding and practical application of this versatile compound.

Introduction

This compound (C₇H₄ClNO₃) is a yellow crystalline solid that serves as a key intermediate in the synthesis of a wide array of organic molecules.[1] Its heightened electrophilicity, a direct consequence of the electron-withdrawing nature of the para-nitro group, renders it highly susceptible to nucleophilic attack.[1] This property is harnessed in the production of pharmaceuticals, agrochemicals, and dyes.[2] Understanding the factors that govern its reactivity is paramount for optimizing synthetic routes and designing novel molecular entities. This guide aims to provide a detailed technical overview of the electrophilicity of this compound, focusing on quantitative data, experimental methodologies, and practical applications.

The Role of the Nitro Group in Enhancing Electrophilicity

The exceptional reactivity of this compound stems from the powerful electron-withdrawing effect of the nitro group (-NO₂) situated at the para position of the benzene (B151609) ring. This effect is twofold:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. This inductive withdrawal of electrons makes the entire ring more electron-deficient.

-

Mesomeric Effect (-M): The nitro group can delocalize the pi electrons of the benzene ring onto itself through resonance. This resonance effect further withdraws electron density from the ring, particularly from the ortho and para positions.

These combined electron-withdrawing effects have a profound impact on the carbonyl carbon of the acyl chloride group. The depletion of electron density from the benzene ring is transmitted to the carbonyl carbon, significantly increasing its partial positive charge (δ+). This amplified electrophilicity makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles.

Quantitative Analysis of Electrophilicity

The enhanced electrophilicity of this compound can be quantified through kinetic studies and the application of linear free-energy relationships, such as the Hammett equation.

Hammett Equation

The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[3] It is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction with a substituted benzene derivative.

-

k₀ is the rate constant for the reaction with the unsubstituted benzene derivative.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the hydrolysis of substituted benzoyl chlorides, a positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.

Data Presentation

The following tables summarize key quantitative data related to the electrophilicity of this compound.

| Parameter | Value | Reference |

| Hammett Sigma Constant (σp) for -NO₂ | +0.78 | [2] |

| Reaction Constant (ρ) for Hydrolysis of Substituted Benzoyl Chlorides (with electron-withdrawing groups) | +2.5 | [4] |

Table 1: Hammett Parameters for this compound

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Methanol | Not Specified | 0 | 0.413 (pseudo-first-order, mol/l min) |

| Ethanol | Carbon Tetrachloride | Not Specified | See Figure 2 in Reference |

Reaction Mechanisms and Pathways

The reactions of this compound with nucleophiles typically proceed through a nucleophilic acyl substitution mechanism. This mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Caption: Generalized mechanism for nucleophilic acyl substitution.

Signaling Pathway Example: Synthesis of Procaine

A notable application of this compound's high electrophilicity is in the synthesis of the local anesthetic, procaine.[5][6]

Caption: Synthetic pathway for Procaine production.

Experimental Protocols

This section provides a detailed methodology for a key experiment to determine the rate of reaction of this compound with a nucleophile.

Kinetic Study of the Reaction of this compound with a Nucleophile by UV-Vis Spectroscopy

This protocol describes a method to determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., an amine or alcohol) using UV-Vis spectroscopy. The reaction is monitored by observing the change in absorbance of the reaction mixture over time.

Materials:

-

This compound

-

Nucleophile (e.g., aniline, methanol)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Stopwatch

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the chosen anhydrous solvent. The concentration should be chosen such that after mixing with the nucleophile solution, the initial absorbance is within the linear range of the spectrophotometer.

-

Prepare a series of stock solutions of the nucleophile in the same solvent at different concentrations. The nucleophile should be in large excess compared to the this compound to ensure pseudo-first-order kinetics.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to a wavelength where there is a significant difference in absorbance between the reactants and the products. A preliminary scan of the reactants and a completed reaction mixture will help determine the optimal wavelength.

-

Equilibrate the cuvette containing the nucleophile solution in the thermostatted cell holder to the desired reaction temperature.

-

To initiate the reaction, rapidly inject a small, known volume of the this compound stock solution into the cuvette containing the nucleophile solution.

-

Immediately start recording the absorbance at fixed time intervals until the reaction is complete (i.e., the absorbance becomes constant).

-

-

Data Analysis:

-

Plot the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) against time.

-

The slope of this plot will be the negative of the pseudo-first-order rate constant (k').

-

Repeat the experiment with different concentrations of the nucleophile.

-

Plot the pseudo-first-order rate constants (k') against the concentration of the nucleophile. The slope of this second plot will be the second-order rate constant (k₂).

-

Caption: Workflow for kinetic analysis via UV-Vis spectroscopy.

Conclusion

The high electrophilicity of this compound, driven by the potent electron-withdrawing nitro group, makes it a cornerstone reagent in organic synthesis. This guide has provided a quantitative and mechanistic framework for understanding its reactivity. The presented data, experimental protocols, and visualizations are intended to serve as a valuable resource for researchers and professionals in the field, enabling more efficient and informed use of this important chemical intermediate in the development of new drugs and materials. Further research to establish a comprehensive database of its rate constants with a wider variety of nucleophiles under standardized conditions would be a valuable contribution to the field.

References

- 1. This compound [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound 98 122-04-3 [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Evidence for a catalytic six-membered cyclic transition state in aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate in acetonitrile: comparative brønsted-type plot, entropy of activation, and deuterium kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity of 4-Nitrobenzoyl Chloride with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzoyl chloride (4-NBC) is a pivotal reagent in organic synthesis, prized for its heightened reactivity and utility as a building block for complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity of this compound with a range of common nucleophiles. It covers the underlying reaction mechanisms, electronic factors governing its reactivity, detailed experimental protocols for key transformations, and quantitative data to inform reaction design. This document serves as a comprehensive resource for professionals leveraging 4-NBC in pharmaceutical development, materials science, and fine chemical synthesis.

Introduction

This compound (CAS No: 122-04-3) is an aromatic acyl chloride characterized by a benzoyl chloride backbone substituted with a nitro group at the para-position.[1] This substitution pattern is critical to its chemical behavior. The acyl chloride functional group provides a highly reactive site for nucleophilic attack, while the strongly electron-withdrawing nitro group further enhances the electrophilicity of the carbonyl carbon.[2][3] This inherent reactivity makes this compound an excellent acylating agent, enabling the efficient formation of esters, amides, and other carbonyl derivatives under relatively mild conditions.[2][4]

Its applications are extensive, serving as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][4][5] A thorough understanding of its reactivity profile is therefore essential for optimizing synthetic routes and achieving desired product outcomes.

General Mechanism: Nucleophilic Acyl Substitution

The reactions of this compound with nucleophiles universally proceed via a nucleophilic acyl substitution mechanism. This is a two-step, addition-elimination pathway.

-

Nucleophilic Attack: The reaction initiates with the attack of the nucleophile (Nu:) on the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a transient, sp³-hybridized tetrahedral intermediate.[6]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion (Cl⁻)—an excellent leaving group—is expelled.[6][7] The final step often involves a deprotonation of the nucleophilic atom (if it carried a proton) by a base to yield the neutral substitution product.

Figure 1: General mechanism of nucleophilic acyl substitution.

Electronic Effects on Reactivity

The high reactivity of this compound is a direct consequence of the electronic properties of the p-nitro substituent. The nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group deactivates the ring by withdrawing pi-electron density via resonance.

These combined effects significantly reduce electron density at the carbonyl carbon, making it more electropositive (electrophilic) and thus more susceptible to attack by nucleophiles.[2] This enhancement in reactivity compared to unsubstituted benzoyl chloride can be quantified using the Hammett equation , which relates reaction rates to substituent electronic properties.[8][9] The p-nitro group has a large, positive sigma (σ) value, indicating strong electron withdrawal and a corresponding increase in reaction rates with nucleophiles.[8]

Figure 2: Logical flow of electronic effects on reactivity.

Reactivity with Specific Nucleophiles

The rate and outcome of the reaction of this compound depend significantly on the nature of the nucleophile.

Reaction with Amines: Amide Synthesis

The reaction with primary and secondary amines is typically rapid and highly efficient, yielding N-substituted 4-nitrobenzamides.[6] This transformation, often conducted under Schotten-Baumann conditions , requires a base (e.g., triethylamine (B128534), pyridine (B92270), or aqueous NaOH) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[10][11] The high nucleophilicity of amines facilitates a facile reaction, often proceeding smoothly at room temperature.[6]

Experimental Protocol: Synthesis of N-Phenyl-4-nitrobenzamide [11][12]

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (B41778) (1.0 eq.) and a suitable base like triethylamine (1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or toluene.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: In a separate flask, dissolve this compound (1.05 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield the pure amide.

Figure 3: Experimental workflow for amide synthesis.

Reaction with Alcohols: Ester Synthesis

Alcohols react with this compound to form the corresponding 4-nitrobenzoate (B1230335) esters. These reactions are generally slower than those with amines due to the lower nucleophilicity of alcohols.[6] The reaction often requires heating under reflux or the use of a base catalyst, such as pyridine or triethylamine, to proceed at a practical rate.[13] The base not only neutralizes the HCl byproduct but also activates the alcohol, increasing its nucleophilicity.

Experimental Protocol: Synthesis of Ethyl 4-nitrobenzoate [13]

-

Setup: Transfer this compound (1.0 eq., e.g., 1.75 g) to a round-bottomed flask. Add an excess of the alcohol, which also serves as the solvent (e.g., 30 mL of ethanol), and anti-bumping granules.

-

Reaction: Equip the flask with a reflux condenser and heat the solution to reflux using a heating mantle. Maintain reflux for approximately 50-60 minutes. Note: HCl gas is evolved, so the procedure must be performed in a fume hood.[13]

-

Cooling: After the heating period, allow the flask to cool to room temperature. The product may begin to precipitate.

-

Work-up: Transfer the reaction mixture to a separatory funnel, diluting with a solvent like diethyl ether if necessary. Wash the organic layer with an aqueous solution of sodium hydrogen carbonate (NaHCO₃) to neutralize any remaining acid chloride and HCl.[13] Caution is advised due to pressure build-up from CO₂ evolution.[13] Subsequently, wash with water.

-

Isolation: Transfer the organic layer to a conical flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter the solution and remove the solvent using a rotary evaporator.

-

Purification: The crude ester can be purified by recrystallization, for example, from an aqueous ethanol mixture.[13]

Reaction with Water: Hydrolysis

This compound is sensitive to moisture and reacts with water in a hydrolysis reaction to form 4-nitrobenzoic acid and HCl.[14] While it is practically insoluble in water, the reaction can occur, especially at elevated temperatures or in aqueous organic solvent mixtures.[2][15] The electron-withdrawing nitro group makes it more susceptible to hydrolysis than unsubstituted benzoyl chloride.[16] This reaction is a critical consideration, necessitating the use of anhydrous solvents and inert atmospheres for most synthetic applications to prevent unwanted byproduct formation.

Quantitative Reactivity Data

While extensive kinetic data is highly dependent on specific reaction conditions (solvent, temperature, concentration), a general hierarchy of reactivity can be established. Kinetic studies on the alcoholysis of substituted benzoyl chlorides have been performed, confirming that the reaction is sensitive to the electronic nature of the ring substituents.[17][18]

| Nucleophile | Product Class | Relative Reactivity | Typical Conditions |

| Primary/Secondary Amines | Amide | Very High | 0 °C to Room Temperature, Base (e.g., Et₃N) |

| Alcohols | Ester | Moderate | Room Temp (with base catalyst) to Reflux |

| Water | Carboxylic Acid | Low to Moderate | Competing reaction; accelerated by heat/co-solvents |

| Thiols | Thioester | High | Generally rapid, often with base to form thiolate |

Table 1: Comparative reactivity of this compound with common nucleophiles.

Analytical Methods for Monitoring and Characterization

The progress of reactions involving this compound and the identity of the resulting products can be determined using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress by observing the disappearance of the starting material and the appearance of the product spot.

-

High-Performance Liquid Chromatography (HPLC): A sensitive method for quantitative analysis of the reaction mixture, capable of separating the starting material, product, and any impurities.[19][20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to unambiguously confirm the structure of the final purified product.[13][22]

-

Infrared (IR) Spectroscopy: Useful for confirming the functional group transformation, such as the disappearance of the C-Cl stretch of the acyl chloride and the appearance of the characteristic amide or ester carbonyl stretch.

Safety and Handling

This compound is a corrosive and moisture-sensitive solid.[13]

-

Handling: All operations should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Reactivity Hazards: It reacts with water, alcohols, and other protic nucleophiles, releasing corrosive hydrogen chloride (HCl) gas.[13] It is incompatible with strong bases and oxidizing agents.[5]

-

Storage: Store in a cool, dry place under an inert atmosphere, away from moisture.[4]

Conclusion

This compound is a highly activated acylating agent whose reactivity is dominated by the powerful electron-withdrawing nature of the para-nitro group. It reacts readily with a wide range of nucleophiles, with amines and thiols showing the highest reactivity, followed by alcohols and water. The predictable nature of its reactions, governed by the principles of nucleophilic acyl substitution, makes it an invaluable tool in modern organic synthesis. By understanding the factors that control its reactivity and by employing appropriate experimental conditions, researchers can effectively utilize this compound to construct complex molecules for a multitude of applications in science and industry.

References

- 1. This compound [webbook.nist.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. organic chemistry - The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Mechanism in Chemistry [faculty.csbsju.edu]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Amide Synthesis [fishersci.it]

- 12. researchgate.net [researchgate.net]

- 13. books.rsc.org [books.rsc.org]

- 14. This compound | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. scholarworks.uni.edu [scholarworks.uni.edu]

- 19. This compound - analysis - Analytice [analytice.com]

- 20. benchchem.com [benchchem.com]

- 21. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 22. This compound(122-04-3) IR Spectrum [m.chemicalbook.com]

Solubility of 4-Nitrobenzoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Nitrobenzoyl chloride in various organic solvents. This compound is a pivotal reagent in organic synthesis, particularly in the pharmaceutical and dye industries, making a thorough understanding of its solubility essential for reaction optimization, purification, and formulation. This document consolidates available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and illustrates its application in a typical synthetic workflow. Due to the reactive nature of this compound, particularly its sensitivity to moisture, specific handling and experimental considerations are highlighted.

Introduction

This compound (C₇H₄ClNO₃) is a yellow crystalline solid that serves as a versatile intermediate in a wide array of chemical transformations.[1] Its utility is primarily derived from the highly reactive acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions to form esters, amides, and other derivatives.[1] The presence of the nitro group at the para position significantly influences the compound's reactivity and physical properties.[1]

The efficiency and success of synthetic procedures involving this compound are critically dependent on its solubility in the chosen reaction medium. Proper solvent selection ensures homogenous reaction conditions, facilitates purification processes, and is a key consideration in the development of scalable and robust synthetic routes. This guide addresses the current knowledge of its solubility and provides a framework for its empirical determination.

Solubility Data

Currently, there is a lack of specific quantitative data in publicly accessible literature for the solubility of this compound in organic solvents (e.g., in g/100 mL or mol/L at specified temperatures). However, qualitative solubility information is available and is summarized in Table 1. It is generally described as being soluble in a range of common organic solvents.[1][2][3][4][5] The compound is practically insoluble in water and decomposes in its presence.[1][3]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Family | Solvent | Qualitative Solubility |

| Chlorinated Solvents | Dichloromethane | Soluble[2][3][4][5] |

| Chloroform | Soluble[1][2][3][4][5] | |

| Ethers | Tetrahydrofuran (THF) | Soluble[2][3][4][5] |

| Diethyl Ether | Soluble[6] | |

| Ketones | Acetone | Soluble[1] |

| Esters | Ethyl Acetate | Soluble[1] |

| Aromatic Hydrocarbons | Benzene | Soluble |

| Toluene | Soluble | |

| Amines | Pyridine | Soluble[2][3][4][5] |

| Aqueous | Water | Insoluble (decomposes)[1][3] |

Experimental Protocol for Solubility Determination

Given the absence of quantitative data, the following detailed experimental protocol is provided for researchers to determine the solubility of this compound in a solvent of interest. This method is based on the gravimetric analysis of a saturated solution and is adapted to account for the compound's reactivity.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Small, sealable glass vials or test tubes

-

Constant temperature bath (e.g., water bath, oil bath, or heating block)

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Anhydrous drying agent (e.g., molecular sieves)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Solvent Preparation: Ensure the solvent is anhydrous by drying it over a suitable drying agent (e.g., molecular sieves) for at least 24 hours prior to use.

-

Sample Preparation: In a sealable glass vial, add an excess amount of this compound to a known volume of the anhydrous solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vial tightly and place it in a constant temperature bath set to the desired temperature. Agitate the mixture (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle at the bottom of the vial for several hours while maintaining the constant temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) gas-tight syringe. Immediately pass the solution through a syringe filter to remove any suspended solid particles.

-

Gravimetric Analysis: Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask. Record the exact volume of the solution transferred.

-

Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. To avoid decomposition, do not use excessive heat.

-

Drying and Weighing: Dry the remaining solid residue in a vacuum oven at a mild temperature until a constant weight is achieved. Weigh the flask containing the dry residue.

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Weight of flask with residue - Weight of empty flask) / Volume of solution withdrawn (mL)] x 100

Safety Precautions:

-

This compound is corrosive and moisture-sensitive.[3] All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of this compound to 4-nitrobenzoic acid.

Visualization of Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the solubility determination experiment and the general workflow for a synthetic application of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: General synthetic workflow involving this compound.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 122-04-3 [chemicalbook.com]

- 5. This compound CAS#: 122-04-3 [m.chemicalbook.com]

- 6. CAS 122-04-3: this compound | CymitQuimica [cymitquimica.com]

Technical Guide: Moisture Sensitivity and Handling of 4-Nitrobenzoyl Chloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, moisture sensitivity, and critical handling procedures for 4-Nitrobenzoyl chloride (4-NBC). Adherence to these guidelines is essential to ensure personnel safety, experimental integrity, and material stability.

Chemical & Physical Properties

This compound is a yellow, crystalline solid with a pungent odor.[1][2] It is a highly reactive compound, primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic molecules.[2][3] Its reactivity is significantly influenced by the electron-withdrawing nitro group, which makes the carbonyl carbon highly electrophilic.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 122-04-3 | [4] |

| Molecular Formula | C₇H₄ClNO₃ | [4] |

| Molecular Weight | 185.56 g/mol | [4] |

| Appearance | Yellow needles, flakes, or powder | [1][2][5] |

| Melting Point | 71 - 74 °C | [2][4][6] |

| Boiling Point | 202 - 205 °C @ 105 mmHg | [2][5][6] |

| Flash Point | 102 °C | [2][5][6] |

| Solubility | Decomposes in water. Soluble in chloroform, acetone (B3395972), and other organic solvents. |[1][2][3] |

Moisture Sensitivity and Hydrolysis

This compound is classified as moisture sensitive .[2][5][6][7] It is unstable in moist air and reacts with water or steam.[1] This reactivity is a critical consideration for its storage and handling.

The primary reaction upon exposure to moisture is hydrolysis. The highly electrophilic carbonyl carbon is readily attacked by the nucleophilic oxygen atom of water. This reaction yields 4-nitrobenzoic acid and corrosive hydrogen chloride gas.[3][7] Contact with water liberates this toxic gas.[5][7]

Caption: Hydrolysis pathway of this compound upon reaction with water.

Due to its high reactivity, this compound must be stored and handled away from the following materials:

Safe Handling and Storage Protocols

Strict protocols must be followed to mitigate the risks associated with this compound's corrosivity (B1173158) and reactivity. It is known to cause severe skin burns and eye damage.[4][5]

-

Fume Hood: Always handle this compound inside a certified chemical fume hood to control dust and vapors.[5][7]

-

Ventilation: Ensure the laboratory space is well-ventilated.[4][8]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible near the workstation.[5]

A comprehensive PPE strategy is mandatory for handling this chemical.

Table 2: Required Personal Protective Equipment

| Protection Type | Specification | References |

|---|---|---|

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect before use and use proper removal technique. | [4] |

| Eye/Face Protection | Safety glasses with side-shields and a face shield. Must be approved under standards like NIOSH (US) or EN 166 (EU). | [4] |

| Skin/Body Protection | A complete suit protecting against chemicals or a lab coat. | [4] |

| Respiratory Protection | If risk assessment indicates a need, use an air-purifying respirator with appropriate cartridges (e.g., EN 143). |[4] |

Caption: Recommended workflow for safely handling this compound.

Proper storage is critical to maintaining the chemical's integrity and ensuring safety.

-

Container: Keep in a tightly closed, suitable container.[4][8]

-

Environment: Store in a cool, dry, and well-ventilated place.[4][5][8]

-

Conditions: Protect from moisture at all times.[4][5] Storage in a desiccator is highly recommended. Some suppliers recommend storage below +30°C.[2][6]

Emergency and Spill Response

Immediate and correct response to an exposure or spill is crucial.

Table 3: First Aid for this compound Exposure

| Exposure Route | First Aid Procedure | References |

|---|---|---|

| Eye Contact | Immediately hold eyelids apart and flush continuously with running water for at least 15 minutes. Seek immediate medical attention. | [4][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [4][5] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately. | [4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately. |[4][5] |

-

Evacuate personnel from the immediate area.[4]

-

Ensure adequate ventilation and wear all required PPE.[4]

-

For small spills, dampen the solid material with a dry, inert solvent like acetone and transfer it to a suitable, closed container for disposal.[9]

-

For larger spills, pick up and arrange disposal without creating dust. Sweep up the material and shovel it into a suitable, closed container.[4][7]

-

Wash the spill site with an appropriate solvent (e.g., acetone) followed by soap and water, ensuring all cleanup materials are collected for proper disposal.[9]

Experimental Protocol: General Methodology for Quantifying Moisture Sensitivity

While specific kinetic data is not available in the provided safety sheets, a general protocol can be designed to quantify the rate of hydrolysis. This protocol serves as a template for researchers needing to establish stability data under specific laboratory conditions.

Objective: To determine the rate of hydrolysis of this compound at various relative humidity (RH) levels.

Methodology: Gravimetric analysis of the formation of 4-nitrobenzoic acid or titrimetric analysis of the liberated HCl.

Materials:

-

This compound

-

Controlled humidity chambers or desiccators

-

Saturated salt solutions to maintain specific RH

-

Analytical balance

-

Dry, inert solvent (e.g., anhydrous acetonitrile)

-

Standardized sodium hydroxide (B78521) solution (for titration)

-

pH indicator (e.g., phenolphthalein)

Caption: Experimental workflow for determining the hydrolysis rate of 4-NBC.

Experimental Steps:

-

Preparation: Prepare a series of sealed chambers containing different saturated salt solutions to create stable relative humidity environments.

-

Sample Preparation: Accurately weigh several samples of this compound into open glass vials.

-